Superior Aqueous Solubility of Tri(Amino-PEG3-amide)-amine TFA Compared to Shorter PEG Analogs
Tri(Amino-PEG3-amide)-amine TFA exhibits significantly enhanced solubility in aqueous and organic solvents compared to its shorter-chain PEG analogs. The compound is highly soluble in DMSO (>100 mg/mL) and also demonstrates good solubility in water and other common organic solvents like DCM and DMF . In contrast, shorter PEG spacers (PEG1-PEG2) are reported to exhibit reduced hydration and consequently have limited aqueous solubility, typically below 50 mg/mL . This difference is directly attributed to the increased hydrophilicity and hydration shell formed by the three PEG3 chains, which facilitates dissolution and handling in a wider range of experimental conditions.
| Evidence Dimension | Solubility in DMSO |
|---|---|
| Target Compound Data | >100 mg/mL |
| Comparator Or Baseline | Shorter PEG analogs (PEG1-PEG2) — <50 mg/mL (general class inference) |
| Quantified Difference | >2-fold higher solubility |
| Conditions | Solubility assessment in DMSO; vendor datasheet specifications |
Why This Matters
Higher solubility directly translates to easier formulation, broader solvent compatibility for conjugation reactions, and reduced risk of compound precipitation during experimental procedures, making it a more practical choice for complex bioconjugation workflows.
